molecular formula C23H19ClN2O5 B5908532 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide

Cat. No. B5908532
M. Wt: 438.9 g/mol
InChI Key: IUTVQSPKTDMWGY-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CNPA is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and microbial growth. 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in various cancers. In addition, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation and is overexpressed in various neurodegenerative diseases. Furthermore, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. In cancer cells, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells. In addition, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Furthermore, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to modulate immune responses by enhancing the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its potent antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the study of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide, including the development of new synthetic methods, the investigation of its potential applications in other fields such as cardiovascular diseases and diabetes, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, the investigation of its potential toxicity and side effects is essential for its further development as a therapeutic agent. Overall, the study of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide can be synthesized through various methods, including the Knoevenagel reaction, the Hantzsch reaction, and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel reaction involves the condensation of 4-chlorobenzyl bromide with 3-methoxy-4-hydroxybenzaldehyde, followed by the reaction with 4-nitrophenylacetonitrile. The Hantzsch reaction involves the condensation of 4-chlorobenzyl bromide with 3-methoxy-4-hydroxybenzaldehyde, followed by the reaction with 4-nitrophenylacetonitrile and ethyl acetoacetate. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-chlorobenzyl bromide with 3-methoxy-4-boronic acid and 4-nitrophenylacrylamide in the presence of a palladium catalyst.

Scientific Research Applications

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In antimicrobial activity, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide has been shown to exhibit potent antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O5/c1-30-22-14-16(4-12-21(22)31-15-17-2-6-18(24)7-3-17)5-13-23(27)25-19-8-10-20(11-9-19)26(28)29/h2-14H,15H2,1H3,(H,25,27)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTVQSPKTDMWGY-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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